4-Morpholineethanethiol
Description
4-Morpholineethanethiol (CAS: 4542-46-5) is a sulfur-containing morpholine derivative with the molecular formula C₆H₁₃NOS and a molar mass of 147.24 g/mol. It is characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to an ethanethiol group (–CH₂CH₂SH). Key properties include a boiling point of 110.5°C, estimated density of 1.017 g/cm³, and refractive index of 1.5500 . This compound is utilized in organic synthesis, coordination chemistry, and pharmaceutical intermediates due to the reactivity of its thiol group, which participates in disulfide bond formation, metal chelation, and nucleophilic reactions.
Properties
IUPAC Name |
2-morpholin-4-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c9-6-3-7-1-4-8-5-2-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWMFBVTTUSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063514 | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-46-5 | |
| Record name | 4-Morpholineethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholineethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholin-4-ylethylthiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanethiol typically involves the reaction of morpholine with ethylene sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the morpholine nitrogen on the ethylene sulfide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholineethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: Substitution reactions involve the replacement of the thiol group with other functional groups using reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research has indicated its potential in drug development, especially in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Morpholineethanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-(4-Methoxythiobenzoyl)morpholine (CAS: N/A)
- Molecular Formula: C₁₂H₁₅NO₂S
- Molecular Weight : 237.32 g/mol
- Key Features : Contains a methoxyphenyl-thiocarbonyl group attached to the morpholine ring.
- Comparison : The aromatic methoxyphenyl group enhances π-π stacking interactions and alters electronic properties compared to 4-Morpholineethanethiol. The thiocarbonyl group (C=S) is less nucleophilic than the thiol (–SH), making this compound more stable but less reactive in redox or metal-binding applications .
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS: 58722-35-3)
- Molecular Formula: C₁₃H₁₅NO₄S
- Molecular Weight : 281.33 g/mol
- Key Features : Features a sulfonyl group (–SO₂–) linked to the morpholine ring.
- Comparison : The sulfonyl group is strongly electron-withdrawing, increasing acidity and polarity. Unlike this compound, this compound is more suited for applications requiring hydrolytic stability or surfactant properties .
4-(2-Hydroxyethyl)morpholine (CAS: 622-40-2)
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 147.18 g/mol
- Key Features : Substituted with a hydroxyl group (–OH) instead of a thiol.
- Comparison : The hydroxyl group participates in hydrogen bonding, improving solubility in polar solvents. However, it lacks the nucleophilicity and redox activity of the thiol group, limiting its use in metal coordination or disulfide-based drug design .
Morpholine–4-nitrophenol Adduct (CAS: N/A)
- Molecular Formula : C₁₀H₁₂N₂O₄ (representative example)
- Molecular Weight : Varies
- Key Features: Contains a nitro group (–NO₂) on the aromatic ring.
- Comparison : The nitro group enhances electrophilic reactivity and acidity. Such derivatives are intermediates in antitumor drug synthesis, whereas this compound’s thiol group may facilitate prodrug activation or metal-based therapeutics .
Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity Profile |
|---|---|---|---|
| This compound | 110.5 | 1.017 | High (thiol oxidation, metal binding) |
| 4-(2-Hydroxyethyl)morpholine | 232 (estimated) | 1.070 | Moderate (hydrogen bonding) |
| 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone | >250 (estimated) | 1.320 | Low (hydrolytic stability) |
Biological Activity
4-Morpholineethanethiol (C6H13NOS) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a morpholine ring attached to a thiol group, which contributes to its reactivity and biological activity. The structural formula is as follows:
- Molecular Formula : C6H13NOS
- Molecular Weight : 145.25 g/mol
- CAS Number : 20666-11-5
This compound exhibits various biological activities, primarily due to its ability to interact with cellular thiol groups. Thiols play crucial roles in redox signaling and protein function. The compound is known for:
- Antioxidant Activity : It can scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has shown cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U-87 (Glioblastoma) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. It may protect neurons from damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Glioblastoma : A study published in Cancer Letters investigated the effects of this compound on glioblastoma cells. The compound induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent for this aggressive cancer type .
- Neuroprotection Research : Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The findings indicated that the compound reduced amyloid-beta toxicity and improved cognitive function in treated animals .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is readily absorbed through biological membranes due to its moderate lipophilicity.
- Metabolism : It undergoes hepatic metabolism, primarily through conjugation reactions.
- Excretion : Renal excretion is the primary route for elimination.
Toxicity studies indicate that while this compound exhibits low acute toxicity, further investigations are necessary to assess long-term effects and safety profiles in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
